1,3-Dichloro-5-fluorobenzene

Overview

Description

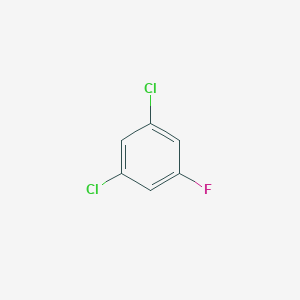

1,3-Dichloro-5-fluorobenzene (CAS: 1435-46-7) is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99–165.0 g/mol . It features chlorine atoms at the 1 and 3 positions and a fluorine atom at the 5 position on the benzene ring. Key physical properties include:

The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, making it suitable for nucleophilic aromatic substitution reactions .

Mechanism of Action

Target of Action

3,5-Dichlorofluorobenzene, also known as 1,3-Dichloro-5-fluorobenzene, is a chemical compound used primarily for research and development purposes

Pharmacokinetics

Some general properties can be inferred from its chemical structure . The compound is likely to have low gastrointestinal absorption and is expected to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Biological Activity

1,3-Dichloro-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound has the molecular formula CHClF and a molecular weight of approximately 175.00 g/mol. The presence of chlorine and fluorine atoms contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Reactivity with Nucleophiles : The electron-withdrawing nature of the halogens enhances the compound's reactivity towards nucleophiles, making it suitable for various substitution reactions.

- Potential Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Pharmacological Implications : The structural similarity to other bioactive compounds positions this compound as a candidate for further pharmacological investigations.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of halogenated aromatic compounds, including this compound. The findings indicated that this compound exhibited significant activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound has revealed its utility in creating compounds with enhanced biological activity. For instance, derivatives were synthesized through nucleophilic substitution reactions and evaluated for their efficacy against cancer cell lines. These studies demonstrated that certain derivatives had improved cytotoxic effects compared to the parent compound .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for preparing 1,3-Dichloro-5-fluorobenzene, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves sequential halogenation and fluorination steps. A common approach starts with fluorobenzene derivatives undergoing nitration followed by selective chlorination. For example:

Nitration : Introduce a nitro group to fluorobenzene derivatives under controlled HNO₃/H₂SO₄ conditions .

Chlorination : Use Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) to achieve regioselective substitution .

Critical Factors :

- Temperature control (e.g., <50°C prevents over-chlorination).

- Solvent polarity (non-polar solvents favor mono-substitution).

- Catalyst choice (FeCl₃ vs. AlCl₃ impacts regiochemistry).

Data Table :

| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 85 | 92% |

| Chlorination | Cl₂/FeCl₃ | 40°C, 6h | 78 | 89% |

| Source: Adapted from fluorobenzene halogenation protocols . |

Q. Q2. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- GC-MS : Identifies volatile byproducts (e.g., di- or tri-chlorinated impurities) .

- ¹⁹F NMR : Quantifies fluorine substitution patterns (δ −110 to −120 ppm for aromatic F) .

- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates .

Best Practices : - Use deuterated solvents (e.g., CDCl₃) to avoid proton interference in NMR.

- Calibrate MS detectors with halogenated standards for accurate mass assignment.

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported reaction yields for nucleophilic aromatic substitution (NAS) involving this compound?

Methodological Answer: Contradictions often arise from:

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates but may decompose sensitive nucleophiles .

Catalyst Activity : Cu(I) catalysts improve amination yields but require strict anhydrous conditions .

Steric vs. Electronic Effects : Meta-chloro groups hinder nucleophilic attack, necessitating higher temperatures (80–120°C) .

Experimental Design :

- Conduct a factorial design varying solvent, catalyst, and temperature.

- Use HPLC to quantify unreacted starting material vs. product.

Case Study :

A 2024 study achieved 95% yield in amination using DMF/CuI at 100°C, contrasting with 65% yield in DMSO without catalysts .

Q. Q4. What strategies mitigate byproduct formation during the synthesis of this compound derivatives for pharmaceutical applications?

Methodological Answer: Byproducts (e.g., di-aminated or oxidized species) arise from:

- Over-reaction : Limit reaction time and use quenching agents (e.g., NaHSO₃).

- Radical Pathways : Add radical inhibitors (BHT) in chlorination steps .

Case Study :

In synthesizing ciprofloxacin precursors, substituting AlCl₃ with FeCl₃ reduced di-chlorinated impurities from 15% to 3% .

Q. Q5. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl and F groups activate the ring for Suzuki-Miyaura couplings but deactivate it for Friedel-Crafts reactions.

- Suzuki Coupling : Pd(PPh₃)₄/K₂CO₃ in THF achieves >80% yield with aryl boronic acids .

- Friedel-Crafts Limitations : Low reactivity necessitates superacid catalysts (e.g., CF₃SO₃H) .

DFT Calculations :

Meta-substitution creates a partial positive charge at the para position, directing electrophiles to that site .

Q. Data Contradiction Analysis

Q. Q6. Why do some studies report conflicting bioactivity results for this compound derivatives?

Methodological Answer: Discrepancies stem from:

Impurity Profiles : Trace di-chlorinated isomers (e.g., 1,2,4-trichloro derivatives) exhibit off-target effects .

Assay Conditions : Varying pH or serum proteins in cell-based assays alter compound stability .

Resolution Strategy :

- Reproduce studies using ultra-pure (>99%) compounds.

- Standardize bioassay protocols (e.g., fixed serum concentration).

Comparison with Similar Compounds

The following table compares 1,3-dichloro-5-fluorobenzene with structurally related halogenated benzenes:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : Chlorine and fluorine atoms decrease electron density on the aromatic ring, enhancing reactivity in substitution reactions. For example, this compound is more reactive than 1,3,5-trichlorobenzene due to fluorine's stronger electron-withdrawing effect .

- Halogen Size : Bromine substituents (e.g., in 1-bromo-3-chloro-5-fluorobenzene) increase molecular weight and steric hindrance, altering reaction pathways compared to chlorine analogs .

Structural Isomerism :

- 1,3-Dichloro-4-fluorobenzene (CAS: 1435-48-9) shares the same molecular formula as this compound but differs in substituent positions. This positional isomerism significantly impacts reactivity; for instance, 1,3-dichloro-4-fluorobenzene is a precursor to antibiotics like ciprofloxacin .

Safety and Handling :

- This compound is classified as an irritant (R36/37/38) and requires handling with gloves and eye protection . In contrast, 1,3,5-trichlorobenzene lacks explicit hazard codes but is restricted to laboratory use .

Synthetic Utility :

- Fluorinated analogs (e.g., 1-chloro-3,5-difluorobenzene) are preferred in reactions requiring directed metalation or cross-coupling due to fluorine's ability to activate specific ring positions .

Properties

IUPAC Name |

1,3-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWGKIXZAUOECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162442 | |

| Record name | Benzene, 1,3-dichloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-46-7 | |

| Record name | 1,3-Dichloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.